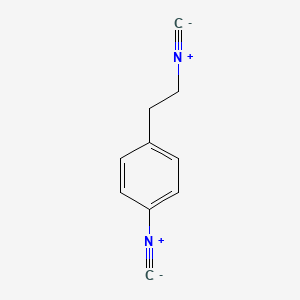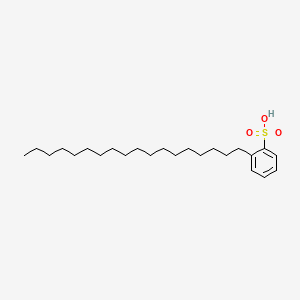
Octadecylbenzenesulphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octadecylbenzenesulphonic acid is an organosulfur compound with the chemical formula C24H42O3S. It is a derivative of benzenesulfonic acid where the benzene ring is substituted with an octadecyl group. This compound is known for its surfactant properties and is used in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Octadecylbenzenesulphonic acid can be synthesized through the sulfonation of octadecylbenzene. The process typically involves the reaction of octadecylbenzene with sulfur trioxide or fuming sulfuric acid. The reaction is carried out under controlled conditions to ensure the formation of the sulfonic acid group on the benzene ring.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous reactors where octadecylbenzene is continuously fed into a reactor containing sulfur trioxide. The reaction mixture is then cooled, and the product is purified through various separation techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
Octadecylbenzenesulphonic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acid derivatives or reduction to form sulfides.
Hydrolysis: The sulfonic acid group can be hydrolyzed to form the corresponding alcohol and sulfuric acid.
Common Reagents and Conditions
Sulfur Trioxide (SO3): Used in the sulfonation process.
Fuming Sulfuric Acid: Another reagent for sulfonation.
Reducing Agents: Such as hydrogen gas or metal hydrides for reduction reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Major Products Formed
Sulfonic Acid Derivatives: Formed through oxidation.
Sulfides: Formed through reduction.
Alcohols: Formed through hydrolysis.
Scientific Research Applications
Octadecylbenzenesulphonic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in the preparation of biological samples for analysis.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Used in the formulation of detergents, emulsifiers, and dispersants.
Mechanism of Action
The mechanism of action of octadecylbenzenesulphonic acid primarily involves its surfactant properties. The compound reduces the surface tension of liquids, allowing for better mixing and interaction of different phases. This property is particularly useful in emulsification processes where oil and water phases need to be mixed.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic Acid: The simplest aromatic sulfonic acid with similar chemical properties.
p-Toluenesulfonic Acid: Another sulfonic acid with a methyl group on the benzene ring.
Sulfanilic Acid: Contains an amino group in addition to the sulfonic acid group.
Uniqueness
Octadecylbenzenesulphonic acid is unique due to its long alkyl chain, which imparts distinct surfactant properties. This makes it particularly effective in applications requiring the reduction of surface tension and the stabilization of emulsions.
Properties
CAS No. |
93820-24-7 |
|---|---|
Molecular Formula |
C24H42O3S |
Molecular Weight |
410.7 g/mol |
IUPAC Name |
2-octadecylbenzenesulfonic acid |
InChI |
InChI=1S/C24H42O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-23-21-18-19-22-24(23)28(25,26)27/h18-19,21-22H,2-17,20H2,1H3,(H,25,26,27) |
InChI Key |
AQQPJNOXVZFTGE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


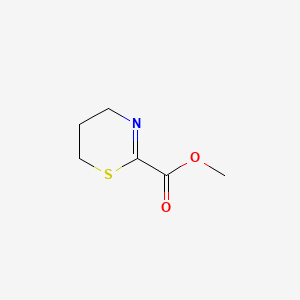
![[(11R,12R,14R,15R,37R,38R,40R,57R,58S,64S)-4,5,6,12,20,21,22,25,26,30,31,32,38,46,47,48,51,52-octadecahydroxy-9,17,35,43,55,61-hexaoxo-64-(3,4,5-trihydroxybenzoyl)oxy-2,10,13,16,28,36,39,42,56,62-decaoxaundecacyclo[35.15.6.514,27.111,15.03,8.018,23.029,34.040,57.044,49.050,54.024,60]tetrahexaconta-1(52),3,5,7,18,20,22,24,26,29,31,33,44,46,48,50,53,59-octadecaen-58-yl] 3,4,5-trihydroxybenzoate](/img/structure/B13783251.png)
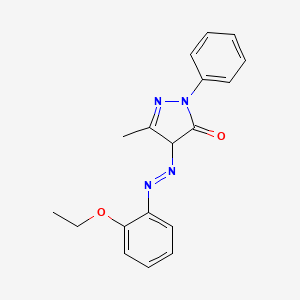
![(1R,3R,7R,9S)-5,5,11,11-tetramethyl-2,8-bis(phenylmethoxy)-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecane](/img/structure/B13783257.png)
![9,9-Dimethylspiro[4.5]decan-7-one](/img/structure/B13783264.png)
![(12Z)-11-methyl-1,3-diazatricyclo[6.5.1.04,14]tetradeca-2,4,8(14),12-tetraene](/img/structure/B13783265.png)
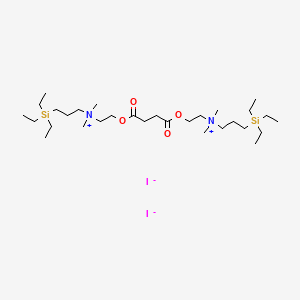
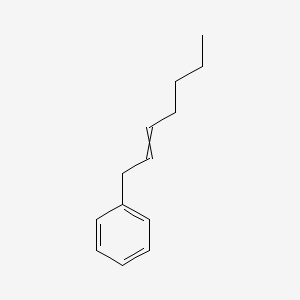
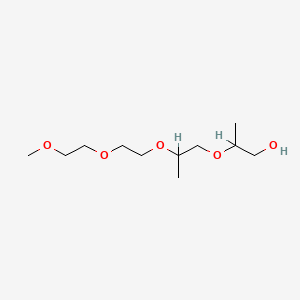
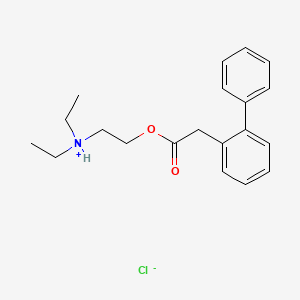
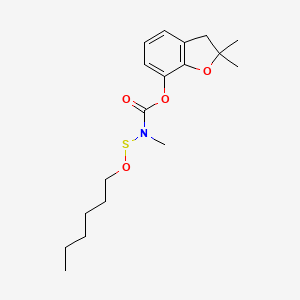
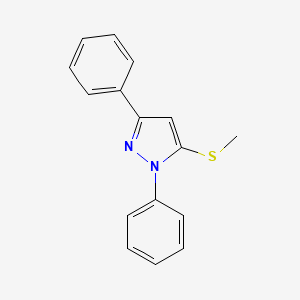
![7-methylbenzo[a]anthracene-8-carboxamide](/img/structure/B13783306.png)
